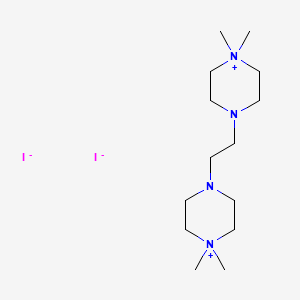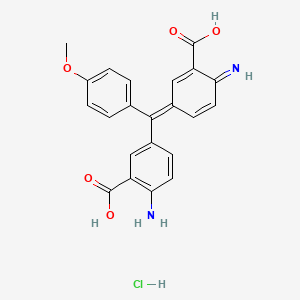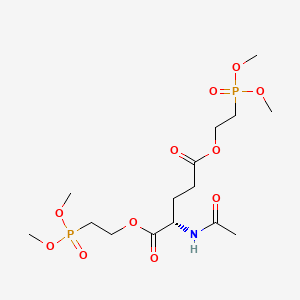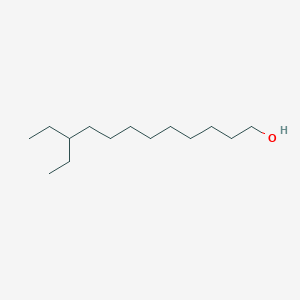
Piperazinium, 4,4'-ethylenebis(1,1-dimethyl-, diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazinium, 4,4’-ethylenebis(1,1-dimethyl-, diiodide) is a chemical compound with the molecular formula C14H32N4I2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Piperazinium, 4,4’-ethylenebis(1,1-dimethyl-, diiodide) typically involves the reaction of piperazine with ethylene dibromide, followed by methylation and subsequent iodination. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Types of Reactions:
Oxidation: Piperazinium, 4,4’-ethylenebis(1,1-dimethyl-, diiodide) can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions, where one of the iodide ions is replaced by another nucleophile, such as a hydroxide ion or an amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Nucleophiles like hydroxide ions, amines; reactions may be performed in polar solvents like water or alcohols.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazinium compounds.
科学的研究の応用
Piperazinium, 4,4’-ethylenebis(1,1-dimethyl-, diiodide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Piperazinium, 4,4’-ethylenebis(1,1-dimethyl-, diiodide) involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
類似化合物との比較
- Piperazine-1,4-diium iodide
- 1,1-Dimethyl-4-phenylpiperazinium iodide
Comparison: Piperazinium, 4,4’-ethylenebis(1,1-dimethyl-, diiodide) is unique due to its specific structure, which includes two piperazine rings connected by an ethylene bridge and methyl groups on the nitrogen atoms. This structure imparts distinct chemical and physical properties compared to other similar compounds. For instance, its iodide ions make it more reactive in substitution reactions compared to other piperazine derivatives that may contain different counterions.
特性
CAS番号 |
109438-05-3 |
|---|---|
分子式 |
C14H32I2N4 |
分子量 |
510.24 g/mol |
IUPAC名 |
4-[2-(4,4-dimethylpiperazin-4-ium-1-yl)ethyl]-1,1-dimethylpiperazin-1-ium;diiodide |
InChI |
InChI=1S/C14H32N4.2HI/c1-17(2)11-7-15(8-12-17)5-6-16-9-13-18(3,4)14-10-16;;/h5-14H2,1-4H3;2*1H/q+2;;/p-2 |
InChIキー |
KLSPPSSCVKCYSY-UHFFFAOYSA-L |
正規SMILES |
C[N+]1(CCN(CC1)CCN2CC[N+](CC2)(C)C)C.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[[4-[3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1h-pyrazol-1-yl]phenyl]sulphonyl]ethanol](/img/structure/B12717485.png)









